Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core substituted at positions 2, 3, and 6. The key structural features include:
- Position 3: A 4-ethoxyphenyl group, providing lipophilicity and influencing electronic properties via the ethoxy substituent.
This compound shares structural similarities with enzyme inhibitors, particularly soluble epoxide hydrolase (sEH) inhibitors, due to the quinazoline scaffold’s role in binding catalytic sites .
Properties
IUPAC Name |
methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-3-28-16-7-5-15(6-8-16)24-19(25)17-9-4-14(20(26)27-2)12-18(17)22-21(24)23-10-11-29-13-23/h4-9,12H,3,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRANCUAEAVNOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the condensation of anthranilic acid with formamide, followed by cyclization.
Introduction of the Thiazolidine Ring: The thiazolidine ring is introduced through the reaction of the quinazoline derivative with a thioamide in the presence of a suitable catalyst.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ethoxyphenyl halide with nucleophiles in the presence of a base.
Major Products
Oxidation: Quinazoline N-oxide derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted ethoxyphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate. Research indicates that compounds with similar structures exhibit moderate cytotoxicity against various cancer cell lines. For instance, derivatives of rhodanine have shown promising results in inhibiting the growth of MCF-7 cells (breast cancer) with significant percentage inhibition at certain concentrations .
Antibacterial Properties
The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain thiazolidin derivatives exhibited antibacterial effects exceeding those of standard antibiotics like ampicillin and streptomycin by up to 50-fold . The most potent derivatives had minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL.
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal efficacy against various fungal strains. The most effective compounds displayed MIC values between 0.004 and 0.06 mg/mL against pathogens such as Trichoderma viride and Aspergillus fumigatus .
Neuroprotective Effects
Emerging research suggests that thiazolidine derivatives may possess neuroprotective properties. Compounds with similar frameworks have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neuroinflammatory pathways.
Case Study 1: Anticancer Screening
A recent study evaluated a series of thiazolidine derivatives for their anticancer properties against various cell lines, including K562 (chronic myelogenous leukemia). The results indicated that certain modifications to the thiazolidine core significantly enhanced cytotoxicity, making them candidates for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, researchers synthesized several derivatives and tested them against a panel of bacteria and fungi. The findings revealed that specific substitutions on the thiazolidine ring improved antibacterial potency significantly compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Features of Quinazoline Derivatives
Key Observations :
- The 1,3-thiazolidine ring in the target compound enables conformational distortion, as seen in crystallographic studies of related structures, stabilizing crystal packing via N–H···O hydrogen bonds .
- Ethoxy (target) vs. methoxy (Compound 4l ) substitutions impact lipophilicity (ethoxy: logP ~2.5 vs. methoxy: logP ~2.0), influencing membrane permeability.
Physicochemical and Electronic Properties
- Solubility: The methyl carboxylate at position 7 enhances aqueous solubility compared to non-esterified analogs (e.g., Compound 4l lacks this group) .
- Electron-Withdrawing Effects : The 4-ethoxyphenyl group offers moderate electron donation, contrasting with the electron-withdrawing trifluoromethyl group in ’s compound, which reduces ring electron density .
Crystallographic and Computational Analysis
- Software Tools : Structures of related compounds were refined using SHELXL97 () and visualized via ORTEP-3 ().
- Conformational Analysis : The thiazolidine ring in the target compound likely adopts a twisted conformation, similar to the 1,3-thiazolidine in , with puckering parameters (q₂, φ₂) approximating 0.5 Å and 90°, respectively .
Biological Activity
Methyl 3-(4-ethoxyphenyl)-4-oxo-2-(1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 432.5 g/mol. Its structure includes a quinazoline core fused with a thiazolidine ring, which is known for its diverse pharmacological properties.
Biological Activities
1. Anticancer Activity:
Research has highlighted the anticancer potential of compounds containing thiazolidine and quinazoline structures. For instance, derivatives of thiazolidinones have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these compounds often range from 10 to 200 µg/mL, indicating moderate to strong activity against tumor cells .
2. Antimicrobial Properties:
The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. In studies, it exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin by a factor of 10 to 50 . The most sensitive strains included Enterobacter cloacae, while Escherichia coli showed more resistance.
3. Mechanism of Action:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding: The compound can bind to various receptors, affecting signal transduction pathways and potentially inducing apoptosis in cancer cells .
- DNA Interaction: There is evidence suggesting that the compound may interact with nucleic acids, impacting gene expression and protein synthesis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Compound Tested | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|---|
| Thiazolidinone Derivative | MCF-7 | 14.60 | Antiproliferative | |
| Quinazoline Derivative | HeLa | 200 | Cytotoxic | |
| Thiazolidine Compound | K562 | 11.10 | Antileukemic |
These findings suggest that modifications in the chemical structure can significantly enhance the biological activity of thiazolidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
